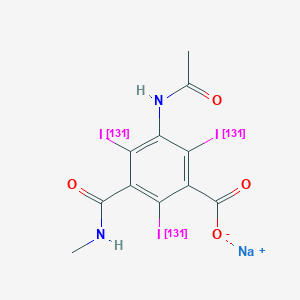

Iothalamate sodium I 131

Vue d'ensemble

Description

L'iothalamate de sodium I 131 est un composé radiopharmaceutique utilisé principalement dans les diagnostics médicaux. Il s'agit d'un sel de sodium de l'acide iothalamique marqué avec l'isotope radioactif iode-131. Ce composé est couramment utilisé pour évaluer la fonction rénale en mesurant le débit de filtration glomérulaire (DFG) chez les patients atteints de maladie rénale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'iothalamate de sodium I 131 implique l'iodation de l'acide iothalamique. Le processus comprend généralement les étapes suivantes :

Iodation : L'acide iothalamique est mis à réagir avec l'iode-131 en présence d'un oxydant pour introduire l'iode radioactif dans la molécule.

Neutralisation : Le produit résultant est neutralisé avec de l'hydroxyde de sodium pour former le sel de sodium.

Méthodes de production industrielle : La production industrielle de l'iothalamate de sodium I 131 implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'activité spécifique du composé radioactif. Le processus comprend :

Marquage radioactif : De l'iode-131 de haute pureté est utilisé pour marquer l'acide iothalamique dans des conditions contrôlées.

Purification : Le composé marqué est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour éliminer tout iode-131 non réagi et toute autre impureté.

Stérilisation : Le produit final est stérilisé et formulé en solution aqueuse stérile et apyrogène pour un usage clinique.

Analyse Des Réactions Chimiques

Iodination Process

-

Precursor : Iothalamic acid serves as the starting material.

-

Radioisotope Incorporation : Iodine-131 is introduced via electrophilic substitution or isotopic exchange reactions, depending on the synthetic route .

-

Reaction Conditions :

Biological Interactions

The compound’s reactivity in physiological systems determines its diagnostic utility:

Renal Clearance Mechanism

-

Hydrolysis : In vivo, the ester and amide groups undergo partial hydrolysis, forming metabolites detectable in urine .

-

Protein Binding : Minimal protein binding (<5%) ensures rapid glomerular filtration .

Radiolytic Decomposition

-

Beta Decay Effects : Iodine-131’s β⁻ decay (606 keV max energy) generates reactive species (e.g., hydroxyl radicals), potentially altering the compound’s structure over time .

Table 2: Biological Reaction Pathways

Analytical Characterization Reactions

Reactivity with analytical reagents confirms structural integrity and purity:

Spectroscopic Analysis

-

NMR : Protons adjacent to iodine atoms (e.g., acetamido -CH₃) show distinct splitting patterns due to isotopic effects.

-

Mass Spectrometry : Fragmentation peaks at m/z 647.90 (M⁺) confirm the molecular ion .

Stability Testing

-

Oxidation Resistance : Stable under inert atmospheres but degrades in presence of peroxides.

-

pH-Dependent Solubility : Precipitates in acidic conditions (pH < 5), reversing in alkaline solutions .

Environmental Degradation

Waste disposal protocols account for its reactivity:

Applications De Recherche Scientifique

Iothalamate sodium I 131 has several scientific research applications, including:

Medical Diagnostics: Used to measure glomerular filtration rate (GFR) in patients with kidney disease.

Radiology: Serves as a contrast agent in various imaging techniques to enhance the visibility of internal structures.

Pharmacokinetics: Used in studies to understand the distribution, metabolism, and excretion of radiopharmaceuticals in the body.

Nuclear Medicine: Employed in research to develop new diagnostic and therapeutic radiopharmaceuticals.

Mécanisme D'action

The mechanism of action of iothalamate sodium I 131 involves its distribution and excretion by the kidneys. The compound is filtered by the glomeruli and excreted in the urine without significant tubular secretion or reabsorption. The radioactive iodine-131 emits beta particles and gamma rays, which can be detected using imaging equipment to assess renal function. The molecular target is the renal glomeruli, and the pathway involves glomerular filtration .

Comparaison Avec Des Composés Similaires

Iohexol: Another iodinated contrast agent used in radiology.

Iodamide: A triiodinated benzoic acid derivative used as a contrast agent.

Ioxithalamate: Similar to iothalamate, used for imaging purposes.

Ioglicate: Another iodinated compound used in diagnostic imaging.

Comparison: Iothalamate sodium I 131 is unique due to its use of the radioactive isotope iodine-131, which allows for both diagnostic imaging and functional assessment of the kidneys. Other similar compounds, such as iohexol and iodamide, are primarily used as non-radioactive contrast agents in imaging studies. The radioactive nature of this compound provides additional diagnostic capabilities, particularly in nuclear medicine .

Activité Biologique

Iothalamate sodium I-131, a radiopharmaceutical agent, is primarily utilized in nuclear medicine for assessing renal function and measuring glomerular filtration rate (GFR). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical applications, particularly in the context of kidney function evaluation.

Iothalamate sodium I-131 operates through the principle of radioactive decay, specifically utilizing iodine-131, which emits both beta and gamma radiation. Approximately 90% of the energy released is in the form of beta radiation, which is responsible for tissue damage, while 10% is gamma radiation, which can be detected for imaging purposes . The compound is rapidly absorbed after intravenous administration and is preferentially taken up by renal tissue due to the sodium/iodide symporter mechanism. This selective uptake allows for effective imaging and assessment of renal function .

Pharmacokinetics

The pharmacokinetics of iothalamate sodium I-131 involve several key parameters:

- Absorption : After intravenous administration, iothalamate sodium I-131 is quickly absorbed into the bloodstream.

- Distribution : It distributes primarily within extracellular fluid and is concentrated in the kidneys.

- Metabolism : The compound is minimally metabolized; it remains largely unchanged in the body.

- Excretion : Renal excretion accounts for 37% to 75% of the administered dose, depending on individual kidney function .

- Half-life : The physical half-life of iodine-131 is approximately 8.04 days, influencing dosing schedules in clinical settings .

Clinical Applications

Iothalamate sodium I-131 is chiefly used for:

- Glomerular Filtration Rate Measurement : It serves as a reliable marker for GFR assessment in various clinical scenarios. Studies have shown that it provides accurate measurements compared to other agents like creatinine .

- Kidney Function Tests : It is employed in evaluating renal function in patients with suspected kidney disease or dysfunction. The clearance rates can help differentiate between various forms of renal impairment .

Case Studies

-

Study on GFR Measurement :

A study published in The Journal of Nuclear Medicine demonstrated that iothalamate sodium I-131 effectively measured GFR in patients with chronic kidney disease (CKD). The results indicated a significant correlation between iothalamate clearance and established GFR measurement techniques . -

Impact of Physiological States :

Research highlighted that physiological changes such as dehydration significantly affect iothalamate clearance. Specifically, dehydration led to a more pronounced decrease in clearance compared to other markers like technetium-based agents .

Comparative Data Table

| Parameter | Iothalamate Sodium I-131 | Other Agents (e.g., Creatinine) |

|---|---|---|

| Absorption Rate | Rapid (90% within 60 min) | Variable |

| Excretion | 37%-75% | 100% (urine) |

| Half-Life | 8.04 days | Varies (e.g., creatinine ~4 hrs) |

| Use | GFR Measurement | General kidney function assessment |

Adverse Effects

While generally safe when used appropriately, potential adverse effects include:

- Radiation Exposure : As with all radiopharmaceuticals, there is a risk associated with radiation exposure.

- Renal Toxicity : In some cases, high doses may lead to renal impairment or exacerbate existing kidney conditions.

Propriétés

IUPAC Name |

sodium;3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIMWHNSWLLELS-KYJPGBFZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])C(=O)NC)[131I].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-98-4 | |

| Record name | Iothalamate sodium I 131 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOTHALAMATE SODIUM I-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551YP2X704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.